molecular formula C22H24N2O3 B3482488 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(2,3-dimethylphenyl)piperazine

1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B3482488
M. Wt: 364.4 g/mol
InChI Key: YIZSJVGWSQQBIZ-VQHVLOKHSA-N
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Description

1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(2,3-dimethylphenyl)piperazine, also known as BDMP, is a psychoactive drug that belongs to the family of substituted piperazines. BDMP has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.

Mechanism of Action

1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(2,3-dimethylphenyl)piperazine acts as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. The activation of the 5-HT1A receptor results in an increase in serotonin neurotransmission, which is associated with antidepressant and anxiolytic effects. The blockade of the D2 receptor results in a decrease in dopamine neurotransmission, which is associated with antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of serotonin and norepinephrine in the prefrontal cortex and hippocampus, which are regions of the brain associated with mood and cognition. This compound has also been shown to decrease the levels of dopamine in the striatum, which is a region of the brain associated with reward and motivation.

Advantages and Limitations for Lab Experiments

1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(2,3-dimethylphenyl)piperazine has several advantages for lab experiments. It has a high affinity for the 5-HT1A receptor and a low affinity for the D2 receptor, which makes it a selective tool for studying the serotonin system. This compound is also relatively easy to synthesize and has a low toxicity profile. However, this compound has several limitations for lab experiments. It has a short half-life and is rapidly metabolized, which makes it difficult to measure its effects over an extended period. This compound also has poor solubility in water, which makes it challenging to administer in vivo.

Future Directions

There are several future directions for the study of 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(2,3-dimethylphenyl)piperazine. One direction is to investigate its potential therapeutic applications in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to develop more potent and selective analogs of this compound that can be used as tools in neuroscience research. Finally, the development of new delivery methods for this compound, such as prodrugs or nanoparticles, may improve its bioavailability and extend its half-life.

Scientific Research Applications

1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(2,3-dimethylphenyl)piperazine has been studied extensively for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and schizophrenia. This compound acts as a serotonin receptor agonist and a dopamine receptor antagonist, which makes it a potential candidate for the treatment of these disorders. This compound has also been studied for its potential use as a cognitive enhancer and as a tool in neuroscience research.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-16-4-3-5-19(17(16)2)23-10-12-24(13-11-23)22(25)9-7-18-6-8-20-21(14-18)27-15-26-20/h3-9,14H,10-13,15H2,1-2H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZSJVGWSQQBIZ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(2,3-dimethylphenyl)piperazine
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1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(2,3-dimethylphenyl)piperazine

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